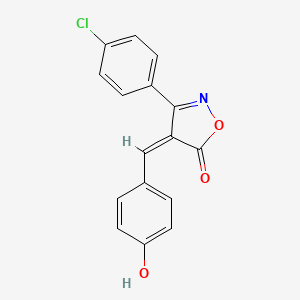
N-(5-bromo-2-pyridinyl)-3-(4-isopropylphenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-bromo-2-pyridinyl)-3-(4-isopropylphenyl)acrylamide, also known as BRD7389, is a small molecule inhibitor that has gained attention in the scientific community due to its potential use in cancer research.
作用机制
N-(5-bromo-2-pyridinyl)-3-(4-isopropylphenyl)acrylamide works by binding to the acetyl-lysine recognition pocket of BET proteins, preventing them from binding to acetylated histones. This results in the downregulation of oncogene expression, leading to decreased cell proliferation and increased apoptosis.
Biochemical and Physiological Effects:
Studies have shown that N-(5-bromo-2-pyridinyl)-3-(4-isopropylphenyl)acrylamide has potent anti-proliferative effects on cancer cells, including those derived from leukemia, lymphoma, and solid tumors. It has also been found to induce apoptosis in cancer cells, while sparing normal cells. Additionally, N-(5-bromo-2-pyridinyl)-3-(4-isopropylphenyl)acrylamide has been shown to inhibit tumor growth in mouse models of cancer.
实验室实验的优点和局限性
One advantage of using N-(5-bromo-2-pyridinyl)-3-(4-isopropylphenyl)acrylamide in lab experiments is its specificity for BET proteins, which allows for targeted inhibition of oncogene expression. However, one limitation is that it may not be effective in all types of cancer, as some tumors may not be dependent on BET proteins for their growth.
未来方向
There are several potential future directions for research on N-(5-bromo-2-pyridinyl)-3-(4-isopropylphenyl)acrylamide. One area of interest is the development of combination therapies that include N-(5-bromo-2-pyridinyl)-3-(4-isopropylphenyl)acrylamide and other anti-cancer drugs. Additionally, further studies are needed to determine the optimal dosing and administration of N-(5-bromo-2-pyridinyl)-3-(4-isopropylphenyl)acrylamide in humans. Finally, research is needed to identify biomarkers that can predict which patients are most likely to benefit from treatment with N-(5-bromo-2-pyridinyl)-3-(4-isopropylphenyl)acrylamide.
合成方法
The synthesis of N-(5-bromo-2-pyridinyl)-3-(4-isopropylphenyl)acrylamide involves a multi-step process that includes the reaction of 5-bromo-2-pyridinylamine with 4-isopropylbenzaldehyde, followed by the addition of acryloyl chloride. The final product is purified by column chromatography to obtain a white crystalline solid with a purity of over 95%.
科学研究应用
N-(5-bromo-2-pyridinyl)-3-(4-isopropylphenyl)acrylamide has been studied extensively for its potential use in cancer research. It has been found to inhibit the activity of bromodomain-containing proteins, which are involved in the regulation of gene expression. Specifically, N-(5-bromo-2-pyridinyl)-3-(4-isopropylphenyl)acrylamide targets the bromodomain and extraterminal (BET) family of proteins, which are involved in the transcriptional regulation of oncogenes.
属性
IUPAC Name |
(E)-N-(5-bromopyridin-2-yl)-3-(4-propan-2-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O/c1-12(2)14-6-3-13(4-7-14)5-10-17(21)20-16-9-8-15(18)11-19-16/h3-12H,1-2H3,(H,19,20,21)/b10-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBCDMTKAWHSZNA-BJMVGYQFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC(=O)NC2=NC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=NC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-chloro-2-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5823317.png)
![4-[1-(cyclopropylamino)ethylidene]-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5823318.png)
![2-oxo-2-phenylethyl [(4-nitrophenyl)thio]acetate](/img/structure/B5823323.png)
![2-[4-(4-methoxyphenyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5823333.png)
![2-cyano-3-[4-(dimethylamino)phenyl]-N-(4-fluorophenyl)acrylamide](/img/structure/B5823337.png)
![methyl (4-{[(2-pyridinylmethyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B5823352.png)







![N-[4-(diethylamino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5823398.png)